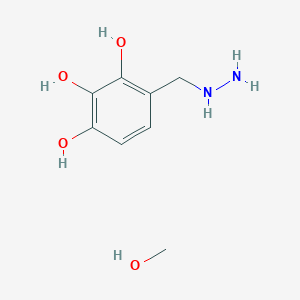
2,3,4-Trihydroxybenzylhydrazine,methylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3,4-Trihydroxybenzylhydrazine, methylate typically involves the reaction of benzylamine with hydrogen peroxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing the reaction conditions for higher yields .
Chemical Reactions Analysis
2,3,4-Trihydroxybenzylhydrazine, methylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4-Trihydroxybenzylhydrazine, methylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine, methylate involves its interaction with specific molecular targets and pathways. As a metabolite of Benserazide, it is believed to inhibit the enzyme aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters such as dopamine . This inhibition helps to increase the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease.
Comparison with Similar Compounds
2,3,4-Trihydroxybenzylhydrazine, methylate can be compared with other similar compounds, such as:
Benserazide: The parent compound from which it is derived. Both compounds share similar biological activities but differ in their specific chemical structures and properties.
Trihydroxybenzylhydrazine: A related compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,3,4-Trihydroxybenzylhydrazine, methylate lies in its specific structure and its role as a metabolite of Benserazide, which contributes to its distinct biological activities and applications .
Properties
CAS No. |
1246817-07-1 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol;methanol |
InChI |
InChI=1S/C7H10N2O3.CH4O/c8-9-3-4-1-2-5(10)7(12)6(4)11;1-2/h1-2,9-12H,3,8H2;2H,1H3 |
InChI Key |
OITNVDWKAYXSQO-UHFFFAOYSA-N |
Canonical SMILES |
CO.C1=CC(=C(C(=C1CNN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















